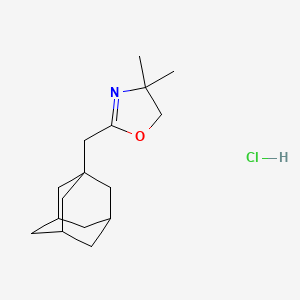
3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCBM, and it is a sulfonamide derivative that has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
BCBM has been extensively studied for its potential applications in various scientific fields. It has been reported to have antibacterial, antifungal, and antitumor properties. BCBM has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been reported to inhibit the growth of various fungal strains such as Candida albicans and Aspergillus niger. In addition, BCBM has been shown to have antitumor activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of BCBM is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. In addition, BCBM has been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
BCBM has been shown to have minimal toxicity in animal models. It has been reported to have no significant effects on liver and kidney function, hematological parameters, or body weight. In addition, BCBM has been shown to have no significant effects on glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
BCBM has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in various scientific research applications. However, BCBM has some limitations. It has limited solubility in water, which can make it challenging to work with in some experiments. In addition, more research is needed to fully understand the mechanism of action of BCBM and its potential applications in various scientific fields.
Zukünftige Richtungen
There are several future directions for the research on BCBM. One potential direction is to investigate its potential applications in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential applications in cancer therapy. In addition, more research is needed to fully understand the mechanism of action of BCBM and to optimize its synthesis method for maximum yield and purity.
Conclusion:
In conclusion, BCBM is a sulfonamide derivative that has shown promising results in various scientific research applications. Its synthesis method has been optimized for maximum yield and purity, and it has been shown to have antibacterial, antifungal, and antitumor properties. More research is needed to fully understand the mechanism of action of BCBM and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of BCBM involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with bromine to obtain 3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.
Eigenschaften
IUPAC Name |
3-bromo-N-[(4-chlorophenyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-20-14-7-6-12(8-13(14)15)21(18,19)17-9-10-2-4-11(16)5-3-10/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEXSTMDZHMHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-chlorobenzyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-[3-(diethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B5219533.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5219554.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)


![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5219589.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)